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Compound of Interest

Compound Name: ER degrader 6

Cat. No.: B12381790

Get Quote

This technical guide provides a comprehensive review of the available literature on molecules

identified as "ER degrader 6". The content is tailored for researchers, scientists, and drug

development professionals, with a focus on quantitative data, experimental methodologies, and

the underlying mechanisms of action.

Introduction to Estrogen Receptor Degradation
The estrogen receptor (ER) is a key driver in the majority of breast cancers. Endocrine

therapies that target ER have been a cornerstone of treatment for ER-positive breast cancer.

However, resistance to these therapies is a significant clinical challenge, often driven by

mutations in the ESR1 gene, which encodes for ER. A promising strategy to overcome this

resistance is the targeted degradation of the ER protein. This can be achieved through different

classes of molecules, including Selective Estrogen Receptor Degraders (SERDs) and

Proteolysis Targeting Chimeras (PROTACs). This guide focuses on specific molecules that

have been designated as "ER degrader 6".

PROTAC ERα Degrader-6 (Compound A2)
PROTAC ERα Degrader-6 (also known as compound A2) is a bifunctional molecule designed

to induce the degradation of estrogen receptor alpha (ERα). As a PROTAC, it brings ERα into
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proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation

of ERα by the proteasome.[1][2]

Parameter Value Cell Line Reference

IC50 0.11 µM MCF-7 [1][3]

Emission Wavelength

(λem)
582 nm - [1]

PROTAC ERα Degrader-6 functions by hijacking the cell's natural protein disposal system, the

ubiquitin-proteasome system, to specifically eliminate ERα. This mechanism is distinct from

SERDs, which primarily act as antagonists. The molecule's inherent fluorescence allows for

real-time visualization of ERα protein degradation.
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Mechanism of Action of PROTAC ERα Degrader-6.

Cell Proliferation Assay (IC50 Determination):

MCF-7 cells are seeded in 96-well plates and allowed to adhere overnight.
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Cells are treated with a serial dilution of PROTAC ERα Degrader-6 for a specified period

(e.g., 72 hours).

Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated by

fitting the dose-response data to a sigmoidal curve.

Fluorescence Imaging:

MCF-7 cells are cultured on glass-bottom dishes.

Cells are treated with PROTAC ERα Degrader-6.

Live-cell imaging is performed using a fluorescence microscope with appropriate excitation

and emission filters for the degrader's fluorophore (emission at 582 nm).

The localization and changes in fluorescence intensity are monitored over time to visualize

the degrader's uptake and the degradation of its target.

ERα Degrader 6 (Compound 31q)
ERα degrader 6 (also known as Compound 31q) is a novel molecule with a dual mechanism of

action. It not only degrades ERα but also inhibits the enzyme aromatase, which is responsible

for the synthesis of estrogens. This dual action makes it a potentially potent agent for treating

ER-positive breast cancer, especially in cases of resistance to conventional endocrine

therapies.

Parameter Value Target Reference

Ki 75 nM ERα

IC50 37.7 nM Aromatase (ARO)

Compound 31q exerts its anti-cancer effects through two distinct but complementary pathways.

As an ERα degrader, it likely induces the degradation of the receptor, reducing its levels in

cancer cells. Concurrently, as an aromatase inhibitor, it blocks the production of estrogen, the
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natural ligand for ERα. This dual blockade of both the receptor and its ligand can lead to a

more profound and sustained inhibition of ER signaling.

Dual Mechanism of ERα Degrader 6 (Compound 31q)
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Dual Mechanism of ERα Degrader 6 (Compound 31q).

ERα Binding Assay (Ki Determination):

A competitive binding assay is performed using a radiolabeled estrogen, such as [3H]-

estradiol, and a source of ERα (e.g., recombinant protein or cell lysate).

A fixed concentration of radiolabeled estrogen and ERα are incubated with varying

concentrations of ERα degrader 6.
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The amount of bound radioligand is measured after separating the bound from the free

radioligand (e.g., by filtration).

The Ki is calculated from the IC50 of the competition curve using the Cheng-Prusoff

equation.

Aromatase Inhibition Assay (IC50 Determination):

Aromatase activity is measured using a fluorescent or radiometric assay. A common

method involves using a substrate that is converted into a fluorescent product by

aromatase.

Recombinant human aromatase is incubated with the substrate and varying

concentrations of ERα degrader 6.

The reaction is allowed to proceed for a set time, and the amount of product formed is

quantified.

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor

concentration.

In Vivo Tumor Xenograft Model:

Immunocompromised mice (e.g., nude mice) are implanted with MCF-7 cells, which form

estrogen-dependent tumors.

Once tumors are established, mice are randomized into treatment and control groups.

The treatment group receives ERα degrader 6 at a specified dose and schedule.

Tumor volume is measured regularly throughout the study.

At the end of the study, tumors may be excised for further analysis, such as western

blotting for ERα levels.

Clinical Context: The SERENA-6 Trial and
Camizestrant
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While the above compounds are at the preclinical stage, the broader field of ER degraders has

advanced significantly into clinical development. A notable example is camizestrant, a next-

generation oral SERD. The SERENA-6 Phase III clinical trial evaluated camizestrant in patients

with HR-positive, HER2-negative advanced breast cancer with an ESR1 mutation.

The trial reported that switching to camizestrant upon detection of an ESR1 mutation led to a

significant reduction in the risk of disease progression or death by 56%. The median

progression-free survival was 16.0 months for patients who switched to camizestrant early,

compared to 9.2 months for those who continued their initial therapy. These findings have led

to a Breakthrough Therapy Designation for camizestrant by the FDA for this patient population.

The success of molecules like camizestrant in late-stage clinical trials underscores the

therapeutic potential of ER degradation as a strategy to overcome endocrine resistance in

breast cancer.

Conclusion
The term "ER degrader 6" can refer to at least two distinct preclinical compounds, PROTAC

ERα Degrader-6 (compound A2) and ERα degrader 6 (Compound 31q), each with a unique

mechanism of action. While these molecules are in the early stages of research, they represent

innovative approaches to targeting the estrogen receptor. The promising clinical data from next-

generation ER degraders like camizestrant in the SERENA-6 trial highlight the significant

potential of this therapeutic class to improve outcomes for patients with ER-positive breast

cancer. Further research and development in this area are crucial for translating these scientific

advances into effective clinical treatments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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